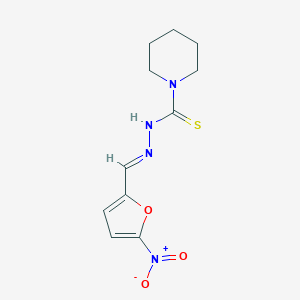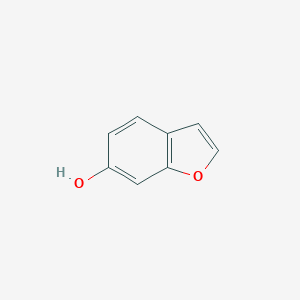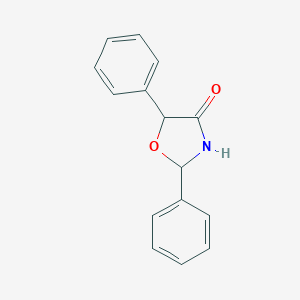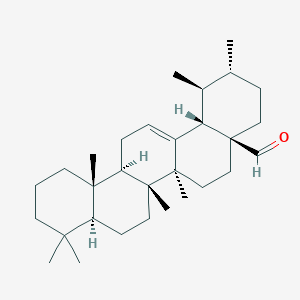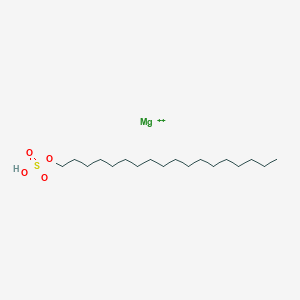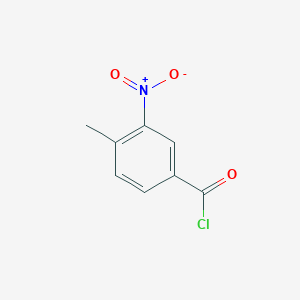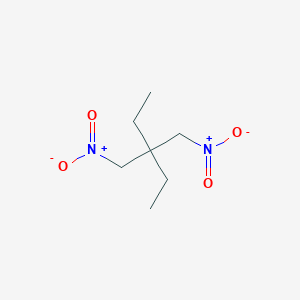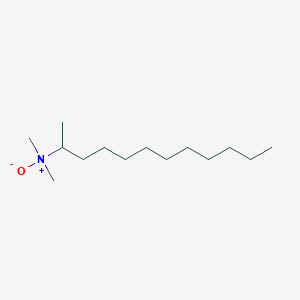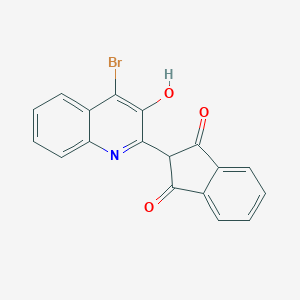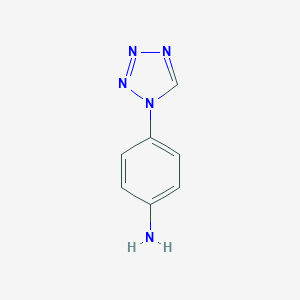
1,3-Bis(hexadecyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(hexadecyloxy)propan-2-ol (BHDP) is a synthetic compound that has been used in scientific research for its unique properties. BHDP is a member of the class of compounds known as glyceryl ethers, which are characterized by the presence of an ether linkage between the glycerol backbone and a hydrophobic group. BHDP has a long hydrophobic chain, which makes it highly soluble in nonpolar solvents and allows it to penetrate biological membranes.
Mechanism Of Action
1,3-Bis(hexadecyloxy)propan-2-ol is thought to interact with biological membranes through hydrophobic interactions, which disrupt the structure and function of the membrane. 1,3-Bis(hexadecyloxy)propan-2-ol has been shown to induce changes in the fluidity and permeability of membranes, which can affect the activity of membrane-bound enzymes and transporters.
Biochemical And Physiological Effects
1,3-Bis(hexadecyloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity and the activation of phospholipase A2 (PLA2) activity. These effects are thought to be mediated through the interaction of 1,3-Bis(hexadecyloxy)propan-2-ol with biological membranes.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-Bis(hexadecyloxy)propan-2-ol in lab experiments is its high solubility in nonpolar solvents, which allows it to penetrate biological membranes and interact with membrane-bound proteins. However, one limitation of using 1,3-Bis(hexadecyloxy)propan-2-ol is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research involving 1,3-Bis(hexadecyloxy)propan-2-ol. One area of interest is the development of new liposomal formulations for drug delivery, which could improve the efficacy and safety of current drug therapies. Another area of interest is the use of 1,3-Bis(hexadecyloxy)propan-2-ol as a probe for studying the structure and function of biological membranes, which could lead to a better understanding of membrane-associated diseases. Finally, the development of new synthetic methods for 1,3-Bis(hexadecyloxy)propan-2-ol could lead to the production of more efficient and cost-effective compounds for scientific research.
Synthesis Methods
1,3-Bis(hexadecyloxy)propan-2-ol can be synthesized by a number of methods, including the reaction of glycidol with hexadecanol in the presence of a strong acid catalyst. Other methods include the reaction of glycerol with hexadecyl bromide, or the reaction of hexadecanol with epichlorohydrin followed by the addition of glycerol.
Scientific Research Applications
1,3-Bis(hexadecyloxy)propan-2-ol has been used in a variety of scientific research applications, including as a membrane probe for studying the structure and function of biological membranes. 1,3-Bis(hexadecyloxy)propan-2-ol has also been used as a surfactant for the preparation of stable emulsions and as a solubilizing agent for hydrophobic compounds. In addition, 1,3-Bis(hexadecyloxy)propan-2-ol has been used as a component of liposomal formulations for drug delivery.
properties
CAS RN |
14690-01-8 |
|---|---|
Product Name |
1,3-Bis(hexadecyloxy)propan-2-ol |
Molecular Formula |
C35H72O3 |
Molecular Weight |
540.9 g/mol |
IUPAC Name |
1,3-dihexadecoxypropan-2-ol |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
InChI Key |
CSTYETQXRJUWCP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Other CAS RN |
14690-01-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




